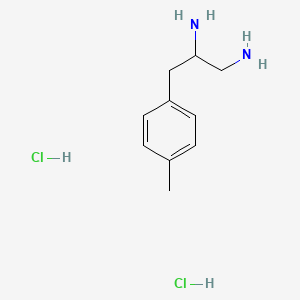
3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 2126160-81-2 . It has a molecular weight of 237.17 and is used in scientific research due to its unique properties. It is suitable for various applications, including drug synthesis and catalysis.
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a salt . Unfortunately, the search results do not provide additional physical and chemical properties for this specific compound.Scientific Research Applications
1. Polymer Degradation and Stability
A study by Grassie, Guy, and Tennent (1986) investigated the thermal degradation of a commercial epoxy resin prepared with bisphenol-A, epichlorhydrin, and ethylene diamine. Key degradation products identified include hydrogen, methane, ethane, propene, ammonia, methylamine, water, phenol, cresols, and various other compounds. This research aids in understanding the stability and degradation pathways of epoxy resins, which can impact their applications in various industries (Grassie, Guy, & Tennent, 1986).
2. Macromolecular Chemistry and Physics
Kricheldorf and Awe (1989) conducted research on nematic polyurethanes derived from various compounds, including 1,2-bis(4-piperidinyl)ethane and 1,3-bis(4-piperidinyl)propane. The study explored the inherent viscosities, thermostability, and crystalline properties of these polyurethanes, providing valuable insights into their potential applications in materials science (Kricheldorf & Awe, 1989).
3. European Polymer Journal
Liaw, Liaw, and Tsai (1997) synthesized polyimides using a diamine-containing oxyethylene unit. These polyimides exhibited various mechanical properties and excellent solubility in organic solvents. Their thermal stability was also evaluated, demonstrating their potential for use in high-performance materials (Liaw, Liaw, & Tsai, 1997).
4. Journal of Molecular Catalysis A-chemical
Gao et al. (1999) studied the asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes with aminophosphine ligands. This research highlights the use of these compounds in catalytic processes, which can be significant in the development of pharmaceuticals and fine chemicals (Gao et al., 1999).
5. Insulating Materials
Bei (2007) researched the synthesis and application of a tetramethyl bisphenol A type diamine monomer in polyimide and its use in two-layer flexible copper clad laminate. The study demonstrated the material's soldering resistance and low water absorption, indicating its utility in electrical insulation and electronics (Bei, 2007).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRJGUXXOSIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

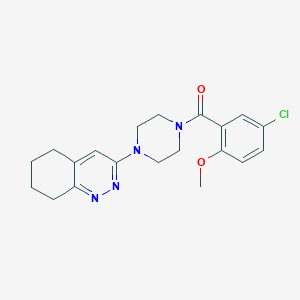

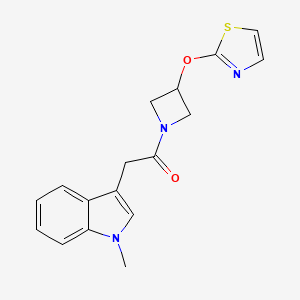
![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
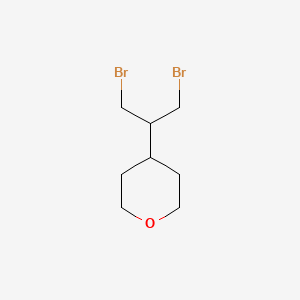

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)

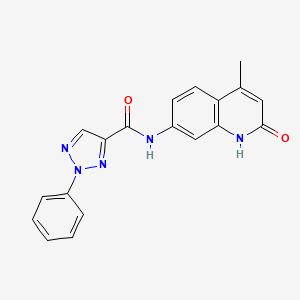

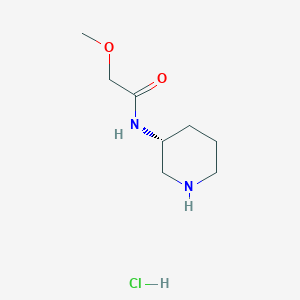
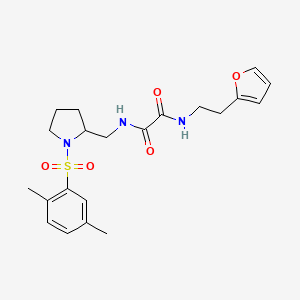
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)
